molecular formula C22H32N2O3S B605627 1H-1,4-Diazepinium, 1,1-diethylhexahydro-4-phenyl-, 4-methylbenzenesulfonate (1:1) CAS No. 1609534-90-8

1H-1,4-Diazepinium, 1,1-diethylhexahydro-4-phenyl-, 4-methylbenzenesulfonate (1:1)

Cat. No. B605627
CAS RN: 1609534-90-8
M. Wt: 404.6 g/mol
InChI Key: PXRYYARWCNIUKT-UHFFFAOYSA-M
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Description

ASM-024 is a synthetic piperazinium compound that has shown significant potential in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound exhibits both anti-inflammatory and bronchodilator properties, making it a promising candidate for therapeutic applications .

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: ASM-024 is synthesized through the structural modification of diphenylmethylpiperaziniumThe reaction conditions typically include controlled temperature and pH levels to ensure the stability and efficacy of the compound .

Industrial Production Methods: Industrial production of ASM-024 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes several purification steps to remove any impurities and ensure the compound meets the required pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: ASM-024 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of ASM-024 with modified pharmacological properties, enhancing its efficacy and reducing potential side effects .

Mechanism of Action

ASM-024 exerts its effects through a novel multi-functional mechanism involving nicotinic and muscarinic receptors. It promotes the relaxation of airway smooth muscle cells and reduces inflammation by modulating specific signaling pathways. The compound does not rely on the cyclic adenosine monophosphate pathway, which is commonly associated with β2-adrenoreceptor agonists .

Similar Compounds:

    Diphenylmethylpiperazinium (DMPP): A precursor to ASM-024 with similar structural properties.

    β2-Adrenoreceptor Agonists: Such as salbutamol and formoterol, which also promote airway relaxation but through different mechanisms.

Uniqueness of ASM-024: ASM-024 is unique due to its dual action on nicotinic and muscarinic receptors, providing both anti-inflammatory and bronchodilator effects. Unlike traditional β2-adrenoreceptor agonists, ASM-024 remains effective even in cases of β2-adrenoreceptor desensitization, making it a valuable alternative for patients with reduced response to conventional treatments .

properties

CAS RN

1609534-90-8

Molecular Formula

C22H32N2O3S

Molecular Weight

404.6 g/mol

IUPAC Name

1,1-diethyl-4-phenyl-1,4-diazepan-1-ium;4-methylbenzenesulfonate

InChI

InChI=1S/C15H25N2.C7H8O3S/c1-3-17(4-2)13-8-11-16(12-14-17)15-9-6-5-7-10-15;1-6-2-4-7(5-3-6)11(8,9)10/h5-7,9-10H,3-4,8,11-14H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

PXRYYARWCNIUKT-UHFFFAOYSA-M

SMILES

CC[N+]1(CC)CCN(C2=CC=CC=C2)CCC1.[O-]S(=O)(C3=CC=C(C)C=C3)=O

Canonical SMILES

CC[N+]1(CCCN(CC1)C2=CC=CC=C2)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ASM-024;  ASM 024;  ASM024

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-1,4-Diazepinium, 1,1-diethylhexahydro-4-phenyl-, 4-methylbenzenesulfonate (1:1)
Reactant of Route 2
1H-1,4-Diazepinium, 1,1-diethylhexahydro-4-phenyl-, 4-methylbenzenesulfonate (1:1)
Reactant of Route 3
Reactant of Route 3
1H-1,4-Diazepinium, 1,1-diethylhexahydro-4-phenyl-, 4-methylbenzenesulfonate (1:1)
Reactant of Route 4
1H-1,4-Diazepinium, 1,1-diethylhexahydro-4-phenyl-, 4-methylbenzenesulfonate (1:1)
Reactant of Route 5
1H-1,4-Diazepinium, 1,1-diethylhexahydro-4-phenyl-, 4-methylbenzenesulfonate (1:1)
Reactant of Route 6
1H-1,4-Diazepinium, 1,1-diethylhexahydro-4-phenyl-, 4-methylbenzenesulfonate (1:1)

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